N-(3,4-Dichlorobenzyl)ethanamine
Overview
Description
N-(3,4-Dichlorobenzyl)ethanamine is a chemical compound with the linear formula C9H11Cl2N . It is provided by Sigma-Aldrich as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular structure of N-(3,4-Dichlorobenzyl)ethanamine is represented by the SMILES string ClC(C=C(CNCC)C=C1)=C1Cl . It has a molecular formula of C9H11Cl2N and an average mass of 204.096 Da .Scientific Research Applications
Synthesis and Intermediate Use
- Synthetic Routes for Pharmaceutical Compounds : N-(3,4-Dichlorobenzyl)ethanamine and its derivatives are utilized in the synthesis of various pharmaceutical compounds. For example, 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, a key intermediate in the production of Silodosin (a drug for benign prostatic hyperplasia), was synthesized using a route starting from 2-nitrochlorobenzene, highlighting the utility of such compounds in pharmaceutical synthesis (Luo et al., 2008).
Biocidal and Corrosion Inhibition
- Biocide in Water Systems : Compounds like 2-(Decylthio)ethanamine hydrochloride demonstrate broad-spectrum activity against bacteria, fungi, and algae, alongside biofilm and corrosion inhibition properties in recirculating cooling water systems (Walter & Cooke, 1997).
Analytical Methodologies
- Detection in Biological Samples : Advanced analytical methods, such as high-performance liquid chromatography tandem mass spectrometry (HPLC/MS/MS), have been developed for detecting and quantifying derivatives of N-(3,4-Dichlorobenzyl)ethanamine in biological samples, as seen in the case of 2CC-NBOMe and 25I-NBOMe, highlighting its relevance in forensic toxicology (Poklis et al., 2013).
Antimicrobial and Antidiabetic Research
- Potential Medical Applications : Schiff bases derived from 2-(2-methoxyphenoxy)ethanamine and various aromatic aldehydes have been investigated for their antimicrobial and antidiabetic properties, suggesting potential therapeutic applications of N-(3,4-Dichlorobenzyl)ethanamine derivatives (S. G et al., 2023).
Antiamoebic Activity
- Targeting Parasitic Infections : Chalcones bearing N-substituted ethanamine tails have shown promising antiamoebic activity against the HM1: IMSS strain of Entamoeba histolytica, indicating potential use in treating parasitic infections (Zaidi et al., 2015).
Inorganic Chemistry
- Inorganic Complex Formation : Derivatives of N-(3,4-Dichlorobenzyl)ethanamine have been used to synthesize platinum(II) complexes, which display interesting hydrogen-bonded networks and potential applications in materials science and catalysis (Carland et al., 2005).
Ligand Chemistry
- Formation of Chiral Complexes : The synthesis of various ligands, including those derived from N-(3,4-Dichlorobenzyl)ethanamine, demonstrates their capability to form chiral complexes with metal ions like Zn(II) and Cu(II). These complexes have potential applications in the field of coordination chemistry and enantioselective catalysis (Canary et al., 1998).
Cytochrome P450 Metabolism
- Metabolic Pathways in Pharmacology : Understanding the metabolism of N-(3,4-Dichlorobenzyl)ethanamine derivatives, such as 25I-NBOMe, by cytochrome P450 enzymes is crucial for pharmacological and toxicological studies. Such knowledge aids in predicting drug-drug interactions and the impact of genetic polymorphism on drug metabolism (Nielsen et al., 2017).
Crystal and Electronic Structure Analysis
- Material Science and Crystallography : Studies on the crystal and electronic structure of compounds like N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine provide insights into their molecular arrangements, which are essential for applications in material science and crystallography (Aydın et al., 2017).
Herbicidal Applications
- Agricultural Chemistry : 3,4-Dichlorobenzyl methylcarbamate, a compound related to N-(3,4-Dichlorobenzyl)ethanamine, has been identified as an effective preemergence herbicide, showcasing the potential of these compounds in agricultural applications (Herrett & Berthold, 1965).
Safety And Hazards
properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N/c1-2-12-6-7-3-4-8(10)9(11)5-7/h3-5,12H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWBKVYXMBSPIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10988305 | |
Record name | N-[(3,4-Dichlorophenyl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10988305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dichlorobenzyl)ethanamine | |
CAS RN |
68621-16-9 | |
Record name | Benzenemethanamine, 3,4-dichloro-N-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068621169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(3,4-Dichlorophenyl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10988305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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